molecular formula C15H17FN2O B2550512 N-(1-Cyanocyclopropyl)-4-(3-fluorophenyl)-3-methylbutanamide CAS No. 1436252-15-1

N-(1-Cyanocyclopropyl)-4-(3-fluorophenyl)-3-methylbutanamide

Cat. No.: B2550512
CAS No.: 1436252-15-1
M. Wt: 260.312
InChI Key: YPBPAMSAAFYVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyanocyclopropyl)-4-(3-fluorophenyl)-3-methylbutanamide is a synthetic organic compound characterized by its unique structural features, including a cyanocyclopropyl group, a fluorophenyl group, and a methylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopropyl)-4-(3-fluorophenyl)-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyanocyclopropyl Intermediate: The cyanocyclopropyl group can be introduced through a cyclopropanation reaction of an appropriate alkene with a cyanide source under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be incorporated via a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound and a suitable nucleophile.

    Coupling with Methylbutanamide: The final step involves coupling the cyanocyclopropyl and fluorophenyl intermediates with a methylbutanamide derivative under amide bond-forming conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopropyl)-4-(3-fluorophenyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-Cyanocyclopropyl)-4-(3-fluorophenyl)-3-methylbutanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and mechanisms.

    Biological Studies: Researchers study its interactions with biological systems to understand its effects at the molecular level and its potential therapeutic benefits.

    Industrial Applications: The compound’s unique structural features make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopropyl)-4-(3-fluorophenyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The cyanocyclopropyl group may play a role in binding to active sites, while the fluorophenyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyanocyclopropyl)-4-(4-fluorophenyl)-3-methylbutanamide: Similar structure with a different position of the fluorine atom.

    N-(1-Cyanocyclopropyl)-4-(3-chlorophenyl)-3-methylbutanamide: Chlorine substituent instead of fluorine.

    N-(1-Cyanocyclopropyl)-4-(3-methylphenyl)-3-methylbutanamide: Methyl substituent instead of fluorine.

Uniqueness

N-(1-Cyanocyclopropyl)-4-(3-fluorophenyl)-3-methylbutanamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of the cyanocyclopropyl and fluorophenyl groups also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-4-(3-fluorophenyl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O/c1-11(7-12-3-2-4-13(16)9-12)8-14(19)18-15(10-17)5-6-15/h2-4,9,11H,5-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBPAMSAAFYVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)F)CC(=O)NC2(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.